molecular formula C17H25NO5 B12304228 N-Boc-5-(phenylmethoxy)-DL-norvaline

N-Boc-5-(phenylmethoxy)-DL-norvaline

Katalognummer: B12304228
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: SLSGDJMDQHCUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-5-(phenylmethoxy)-L-norvaline is a chemical compound with the molecular formula C17H25NO5. It is a derivative of L-norvaline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxy substituent. This compound is often used in organic synthesis and research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline typically involves the protection of the amino group of L-norvaline with a Boc group, followed by the introduction of the phenylmethoxy group. One common method involves the reaction of L-norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with benzyl alcohol in the presence of a suitable catalyst to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production methods for N-Boc-5-(phenylmethoxy)-L-norvaline are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-5-(phenylmethoxy)-L-norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Oxalyl chloride in methanol is effective for Boc group removal.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the free amine derivative of L-norvaline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Boc-5-(phenylmethoxy)-L-norvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-Boc-5-(phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other functional sites. The phenylmethoxy group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Boc-5-(phenylmethoxy)-L-norvaline is unique due to its combination of the Boc protecting group and the phenylmethoxy substituent. This combination provides distinct chemical reactivity and biological activity, making it valuable for specific synthetic and research applications .

Eigenschaften

Molekularformel

C17H25NO5

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)

InChI-Schlüssel

SLSGDJMDQHCUBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.